Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl-
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Overview
Description
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- is a chemical compound with a complex structure that includes an amino group, a hydroxyethoxy group, and a methyl group attached to a benzonitrile core
Preparation Methods
The synthesis of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- typically involves multiple steps. One common method starts with 2-amino-5-nitrophenol as a raw material, which is mixed with an alkali and a solvent. A hydroxyethylation reagent is then added, and the mixture is reacted under specific pressure and temperature conditions to generate 2-(3-nitro-6-aminophenoxy) ethanol. This intermediate is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to obtain the final product .
Chemical Reactions Analysis
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyethoxy groups are replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The amino and hydroxyethoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- can be compared with other similar compounds such as:
2-amino-5-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile: This compound has a similar structure but with different substituents.
4-Fluorobenzylamine: Another compound with a benzonitrile core but different functional groups.
Phenylboronic acid: A compound with a similar aromatic structure but different functional groups and reactivity.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2O2/c1-7-4-9(12)8(6-11)5-10(7)14-3-2-13/h4-5,13H,2-3,12H2,1H3 |
InChI Key |
RIDNVDUZZOMLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCO)C#N)N |
Origin of Product |
United States |
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